hAChE/hBACE-1-IN-3
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hAChE/hBACE-1-IN-3 involves the design and synthesis of indole-piperidine amides. The synthetic route typically includes the following steps:
Formation of Indole Derivative: The indole derivative is synthesized through a series of reactions involving the formation of the indole ring structure.
Piperidine Amide Formation: The piperidine amide is formed by reacting the indole derivative with piperidine under specific conditions.
Final Compound Formation: The final compound, this compound, is obtained by combining the indole derivative and piperidine amide under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
hAChE/hBACE-1-IN-3 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may alter its chemical structure and activity.
Reduction: Reduction reactions can also occur, potentially affecting the compound’s efficacy.
Substitution: Substitution reactions, particularly nucleophilic substitution, can modify the compound’s functional groups.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups .
Scientific Research Applications
hAChE/hBACE-1-IN-3 has a wide range of scientific research applications, including:
Chemistry: The compound is used in the study of enzyme inhibition and the development of new inhibitors for neurological diseases.
Biology: It is employed in research on the mechanisms of enzyme action and the role of acetylcholinesterase and beta-secretase-1 in neurological disorders.
Medicine: this compound is investigated for its potential therapeutic effects in treating Alzheimer’s disease and other neurodegenerative conditions.
Mechanism of Action
hAChE/hBACE-1-IN-3 exerts its effects by inhibiting the activity of human acetylcholinesterase and human beta-secretase-1. The compound binds to the active sites of these enzymes, preventing them from catalyzing their respective reactions. This inhibition reduces the breakdown of acetylcholine and the formation of beta-amyloid plaques, which are associated with Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to hAChE/hBACE-1-IN-3 include:
hAChE/hBACE-1-IN-4: A quinazoline derivative with significant inhibitory activity against human acetylcholinesterase and human beta-secretase-1.
hAChE/hBACE-1-IN-2: A potent inhibitor with antioxidant activity and the ability to inhibit beta-amyloid aggregation.
Uniqueness
This compound is unique due to its mixed-type inhibition of both human acetylcholinesterase and human beta-secretase-1, as well as its ability to penetrate the blood-brain barrier. This dual inhibition and brain permeability make it a promising candidate for the treatment of Alzheimer’s disease .
Properties
Molecular Formula |
C25H31N3O3 |
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Molecular Weight |
421.5 g/mol |
IUPAC Name |
N-[2-(1-benzylpiperidin-4-yl)ethyl]-5,6-dimethoxy-1H-indole-2-carboxamide |
InChI |
InChI=1S/C25H31N3O3/c1-30-23-15-20-14-22(27-21(20)16-24(23)31-2)25(29)26-11-8-18-9-12-28(13-10-18)17-19-6-4-3-5-7-19/h3-7,14-16,18,27H,8-13,17H2,1-2H3,(H,26,29) |
InChI Key |
MHFAWVHGIRXFHE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=C(N2)C(=O)NCCC3CCN(CC3)CC4=CC=CC=C4)OC |
Origin of Product |
United States |
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